molecular formula C20H19NO2 B5494233 2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL

Cat. No.: B5494233
M. Wt: 305.4 g/mol
InChI Key: RRVCLPVAZSCUMH-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also features a phenyl group substituted with a propan-2-yloxy group and an ethenyl linkage, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reaction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Etherification: The propan-2-yloxy group is attached to the phenyl ring via an etherification reaction, typically using an alkyl halide and a base such as potassium carbonate.

    Ethenyl Linkage Formation: The ethenyl linkage is formed through a Heck reaction, where the substituted phenyl group reacts with a vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may intercalate into DNA, disrupting replication and transcription processes, or inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL: A closely related compound with similar structural features but different substituents.

    2-(4-Methylphenyl)propan-2-ol: Another compound with a phenyl group and a propan-2-yloxy group but lacking the quinoline core.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: A compound with a similar ether linkage but different aromatic core.

Uniqueness

2-[(1E)-2-[4-(PROPAN-2-YLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL is unique due to its combination of a quinoline core with a phenyl group substituted with a propan-2-yloxy group and an ethenyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(4-propan-2-yloxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14(2)23-18-12-7-15(8-13-18)6-10-17-11-9-16-4-3-5-19(22)20(16)21-17/h3-14,22H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVCLPVAZSCUMH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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